molecular formula C20H23NO B1359482 3,5-Dimethyl-4'-pyrrolidinomethyl benzophenone CAS No. 898776-53-9

3,5-Dimethyl-4'-pyrrolidinomethyl benzophenone

Cat. No. B1359482
M. Wt: 293.4 g/mol
InChI Key: KXXYFFOYLJWJFN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO . It contains a total of 45 atoms; 23 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains a total of 47 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 Pyrrolidine .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone includes a total of 47 bonds. There are 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring(s), 2 six-membered ring(s), 1 ketone(s) (aromatic), 1 tertiary amine(s) (aliphatic) and 1 Pyrrolidine(s) .

Scientific Research Applications

1. Photocycloaddition Reactions

The [2 + 2] photochemical additions of 1,3-dimethylthymine (DMT) with benzophenone and its derivatives reveal temperature-dependent regioselectivity, indicating the significant role of triplet 1,4-diradicals in the Paternò-Büchi reaction. This study contributes to understanding the mechanisms of photochemical reactions involving benzophenone derivatives (Hei et al., 2005).

2. Phosphorescence Studies in Aqueous Solutions

Research on benzophenone in aqueous solutions for photosensitizing the formation of cyclobutane dimers of pyrimidine derivatives, involving energy transfer from the benzophenone triplet state, provides insight into the transient species produced during flash excitation of benzophenone (Helene, 1972).

3. Use in Synthesis of Cyanoacetamide Benzoic Acid and Benzophenone Derivatives

N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent demonstrates the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives. This work explores the use of ultrasonication as an eco-friendly alternative to conventional heating methods (Almarhoon et al., 2020).

4. Analysis of Photocured Sample Yellowness

A study investigates the reasons for the yellowness of samples cured by the benzophenone/1,3-benzodioxole photoinitiating system. This research is significant for the photocuring field, particularly in understanding the interaction of excited benzophenone and 1,3-benzodioxole (Yang et al., 2015).

5. Luminescent Sensing of Nitrobenzene and Iron(III)

Novel metal-organic frameworks (MOFs) associated with benzophenone-3,3′,4,4′-tetracarboxylic acid demonstrate sensitive detection of nitrobenzene and selective sensing for Fe3+ ions, showing potential as dual-functional materials (Zhang et al., 2017).

properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-11-16(2)13-19(12-15)20(22)18-7-5-17(6-8-18)14-21-9-3-4-10-21/h5-8,11-13H,3-4,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXYFFOYLJWJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642751
Record name (3,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-53-9
Record name Methanone, (3,5-dimethylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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